Funtumine

Overview

Description

An Insight into the Mechanism of Funtumine-Induced Cell Death in Cancer Cells

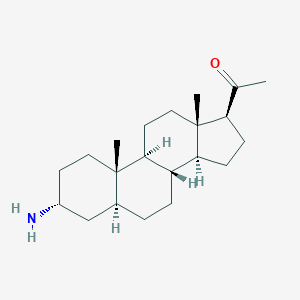

Funtumine is a steroidal alkaloid with significant pharmacological activities, particularly noted for its anti-proliferative effects on cancer cells. The study conducted on cancer cell lines such as HT-29, MCF-7, and HeLa revealed that funtumine induces cell death through several mechanisms. It causes mitochondrial depolarization, increases reactive oxygen species (ROS) production, and activates apoptosis via caspase-3/7. Additionally, funtumine disrupts F-actin organization and inhibits topoisomerase-I activity. These findings suggest that funtumine has the potential to be developed into a novel anticancer agent, although further studies are needed to fully understand its mechanisms .

The Source of Androgenic Activity in Funtumia Latifolia

Funtumine has been identified in the context of androgenic activity associated with Funtumia latifolia. The androgenic principle, formed by the metabolism of steroidal alkaloids by the fungus Fusarium solani, is distinct from other known compounds. This discovery highlights the complex interactions between plants and microorganisms and the potential for discovering novel bioactive compounds .

Antiplasmodial and Antileishmanial Activity of Funtumine

In a study focusing on the antiparasitic effects of compounds from Funtumia elastica, funtumine demonstrated good in vitro antimalarial activities and moderate leishmanicidal activities. These findings indicate that funtumine and related compounds could serve as a basis for developing new treatments for parasitic diseases such as malaria and leishmaniasis .

Isolation and Anti-Plasmodial Activity of Funtumine

Funtumine was isolated from the stem bark of Funtumia elastica and showed significant in vitro antiplasmodial activity against a chloroquine-resistant strain of Plasmodium falciparum. The compound's weak cytotoxicity against rat cell lines suggests a potential for selective antimalarial effects with minimal side effects .

The Synthesis of Funtumine

The synthesis of funtumine from pregnenolone involves several steps, including catalytic hydrogenation and the Mitsunobu reaction, followed by treatments with aqueous base and acid solutions. The process yields funtumine with a total return ratio of approximately 61.0%, indicating a relatively efficient synthesis method for this compound .

Synthesis and Structure-Activity Relationships of Novel Antitumor Agents

While this study does not directly relate to funtumine, it provides context for the broader field of antitumor agent synthesis. The research into structure-activity relationships of naphthyridine derivatives offers insights into the design of new compounds with potential antitumor activities. Such research can inform future studies on funtumine derivatives and their possible enhancements as anticancer agents .

Scientific Research Applications

Anticancer Properties

Funtumine has demonstrated significant anticancer properties. A study by Abiodun et al. (2020) found that funtumine, along with another steroidal alkaloid holamine, exhibited selective anti-proliferative effects on cancer cells. These effects were facilitated through apoptosis induced by mitochondrial function modulation, reactive oxygen species production, and caspase-3/7 activation. Funtumine also disrupted F-actin organization and inhibited topoisomerase-I activity in cancer cells.

Synthesis

The synthesis of funtumine has been studied due to its pharmacological potential. Jiang Hong-ming (2008) reported a process for preparing funtumine from pregnenolone. This involved steps like catalytic hydrogenation and Mitsunobu reaction, achieving a total returns ratio of approximately 61.0% (Jiang, 2008).

Antiparasitic Effects

Research by Ma'mag et al. (2021) on Funtumia elastica, a plant containing steroidal alkaloids including funtumine, revealed significant antiparasitic effects against Plasmodium falciparum and Leishmania donovani. This study suggests the potential of funtumine in treating parasitic infections.

Antimicrobial and Anti-Inflammatory Activities

The antimicrobial and anti-inflammatory activities of Funtumia africana, which contains funtumine, were demonstrated in a study by Ramadwa et al. (2017). The plant showed significant activity against various bacterial and fungal strains and exhibited moderate activity against COX-1 and COX-2 enzymes, supporting its traditional medicinal use.

Mechanism of Action

Target of Action

Funtumine, a steroidal alkaloid, primarily targets cancer cells . It has been found to exhibit selective anti-proliferative effects on various cancer cell lines, including HT-29, MCF-7, and HeLa . The compound’s primary targets are the mitochondria of these cells .

Mode of Action

Funtumine interacts with its targets by inducing mitochondrial depolarization . This interaction leads to an increase in the production of reactive oxygen species (ROS), which causes oxidative stress and eventual mitochondrial damage . Additionally, funtumine inhibits the activity of topoisomerase-I , an enzyme that plays a crucial role in DNA replication.

Biochemical Pathways

The primary biochemical pathway affected by funtumine is the apoptosis pathway . The compound stimulates apoptosis, or programmed cell death, through the modulation of mitochondrial function and the elevation of ROS production . This apoptotic effect is further facilitated by the activation of caspase-3/7 , enzymes that play a vital role in the execution-phase of cell apoptosis.

Result of Action

The molecular and cellular effects of funtumine’s action primarily involve the induction of apoptosis in cancer cells . This is achieved through mitochondrial dysfunction, increased ROS production, caspase-3/7 activation, F-actin disorganization, and inhibition of topoisomerase-I activity .

Action Environment

The action, efficacy, and stability of funtumine can be influenced by various environmental factors While specific environmental influences on funtumine’s action are not explicitly mentioned in the available literature, it’s known that factors such as pH, temperature, and the presence of other biological molecules can impact the action of similar compounds

Future Directions

properties

IUPAC Name |

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-amino-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12,22H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWBIOMTXFDIOP-SYBPFIFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878598 | |

| Record name | Funtumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Funtumine | |

CAS RN |

474-45-3 | |

| Record name | (3α,5α)-3-Aminopregnan-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Funtumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Funtumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α-amino-5α-pregnan-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUNTUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29N9T471HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Funtumine in cancer cells?

A1: Funtumine exhibits anti-proliferative effects primarily by inducing apoptosis in cancer cells. [] This apoptotic effect is linked to several mechanisms:

- Mitochondrial Disruption: Funtumine disrupts normal mitochondrial function, leading to mitochondrial depolarization. []

- ROS Generation: It elevates the production of reactive oxygen species (ROS) within cells, contributing to cellular damage and apoptosis. []

- Caspase Activation: Funtumine activates caspase-3 and caspase-7, key enzymes involved in the execution phase of apoptosis. []

- F-actin Perturbation: It disrupts the organization of F-actin, a critical component of the cytoskeleton, potentially impairing cellular processes. []

- Topoisomerase-I Inhibition: Funtumine inhibits topoisomerase-I, an enzyme crucial for DNA replication and repair, potentially interfering with cancer cell proliferation. []

Q2: Is Funtumine selective for cancer cells?

A2: While further research is needed, initial studies show that Funtumine displays a significantly higher cytotoxicity in cancer cell lines (HT-29, MCF-7, and HeLa) compared to non-cancer fibroblasts. [] This suggests some level of selectivity towards cancerous cells.

Q3: How does Funtumine interact with telomeres?

A3: A derivative of Funtumine, modified with a guanylhydrazone moiety (referred to as steroid FG in the study), has been shown to stabilize G-quadruplex structures in telomeric DNA. [] This stabilization leads to telomere uncapping, a process that can trigger senescence or apoptosis in tumor cells. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-aminobenzoyl)amino]propanoate](/img/structure/B146894.png)

![2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146904.png)